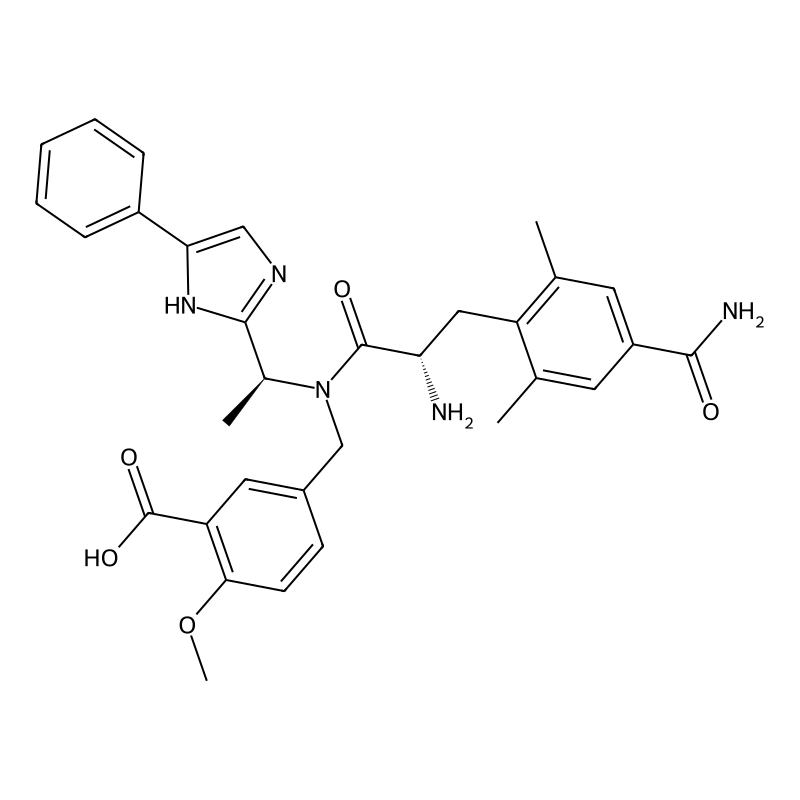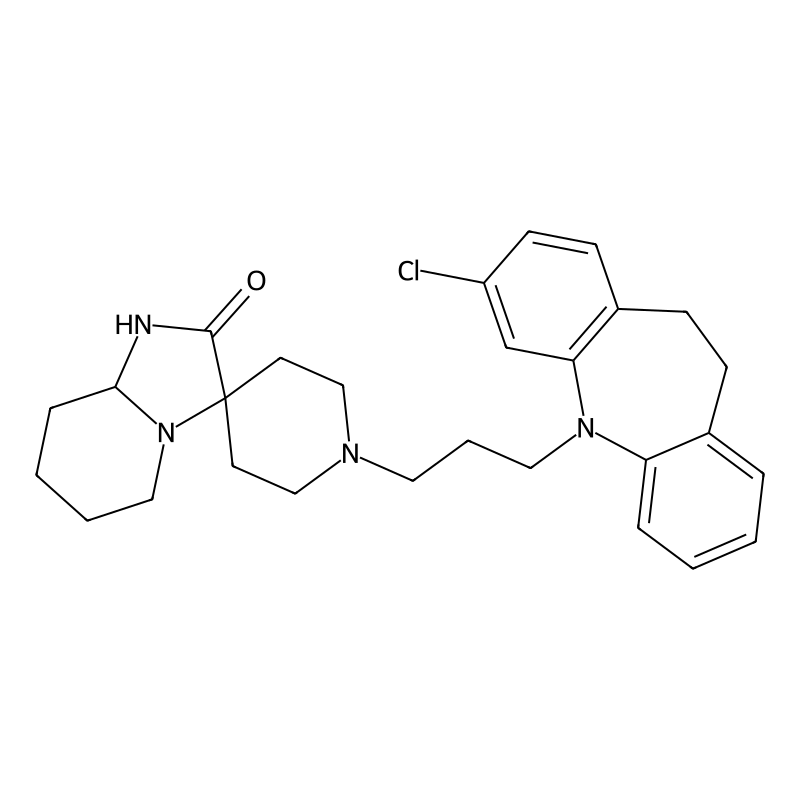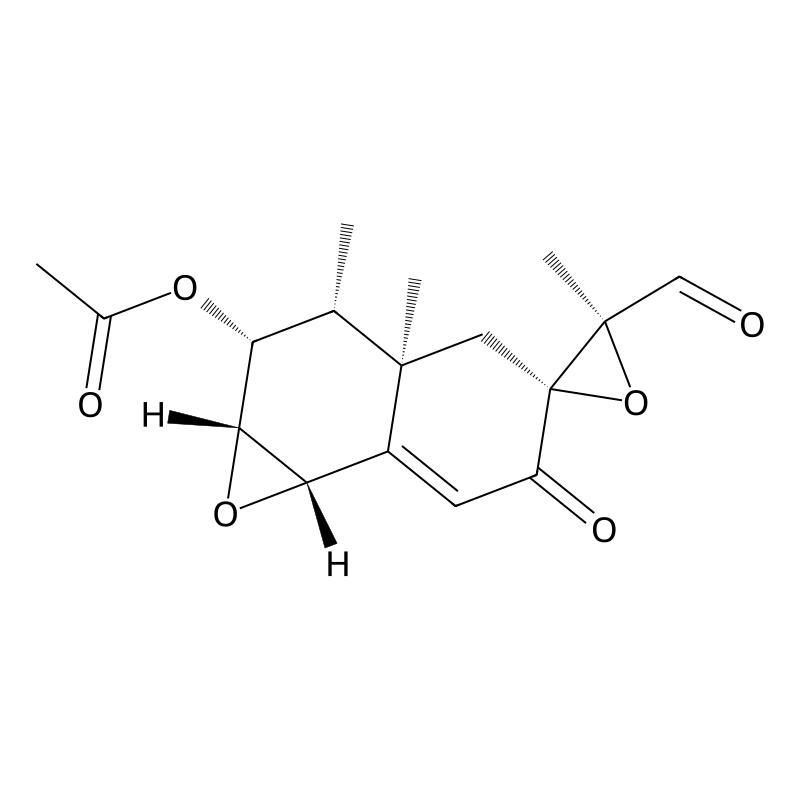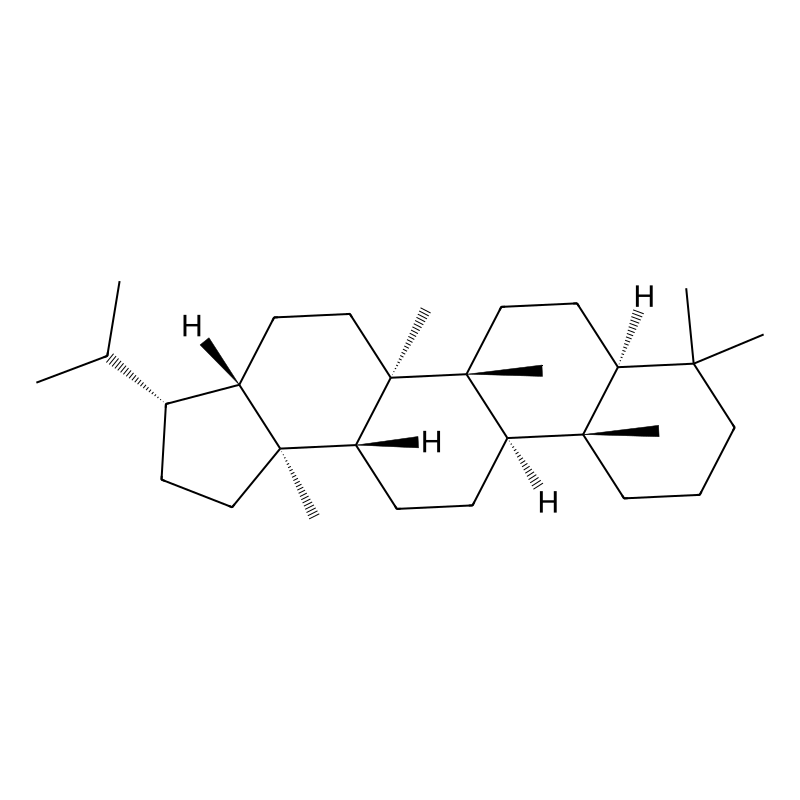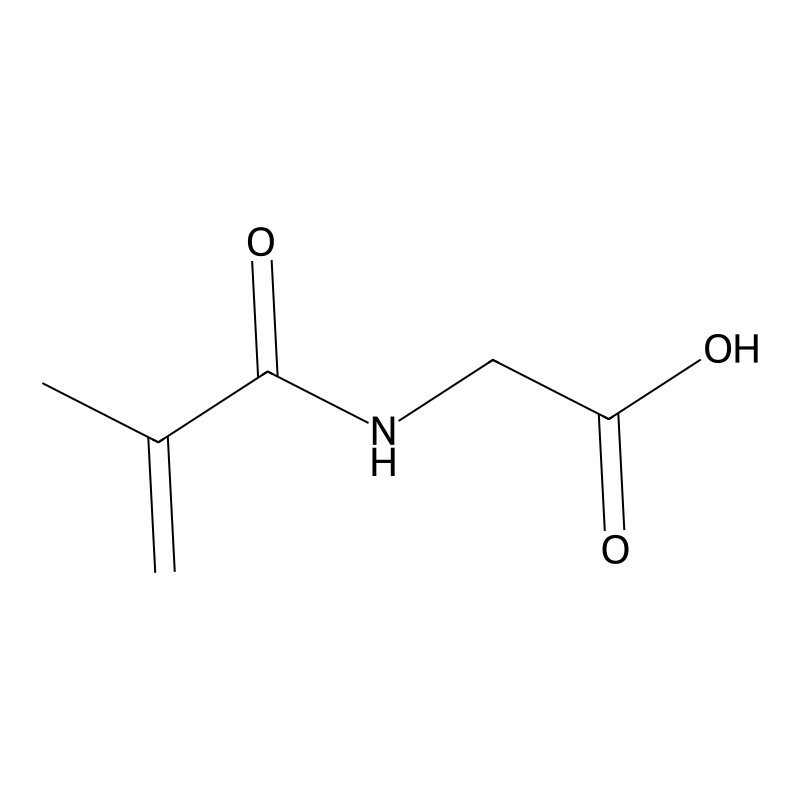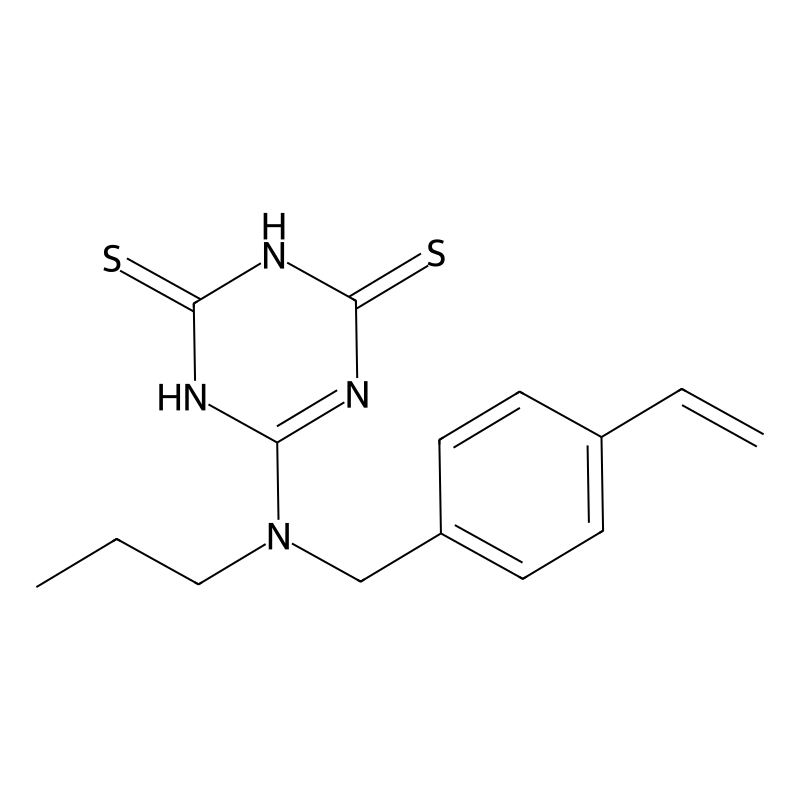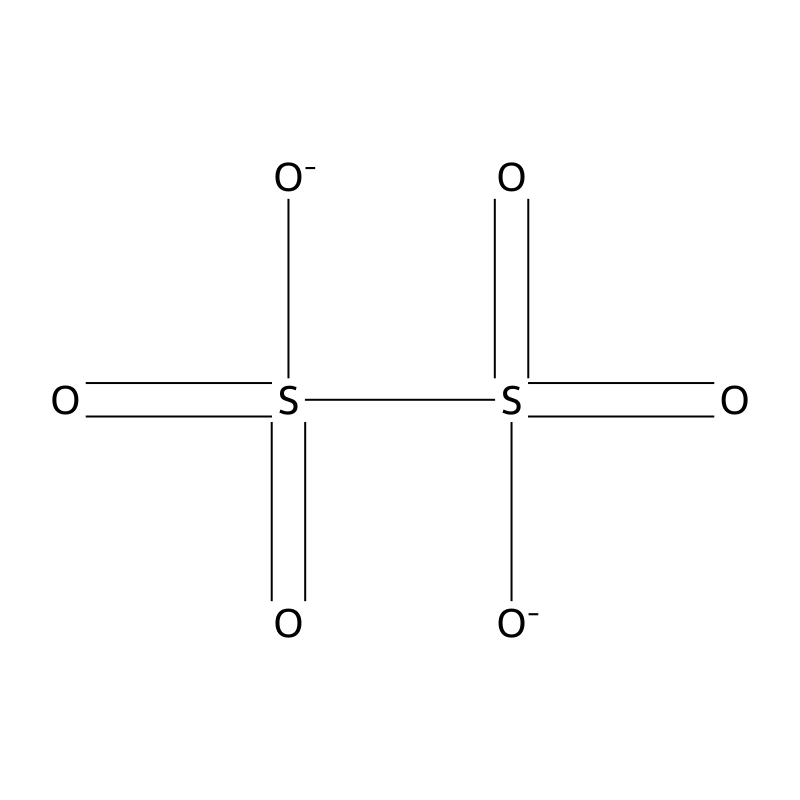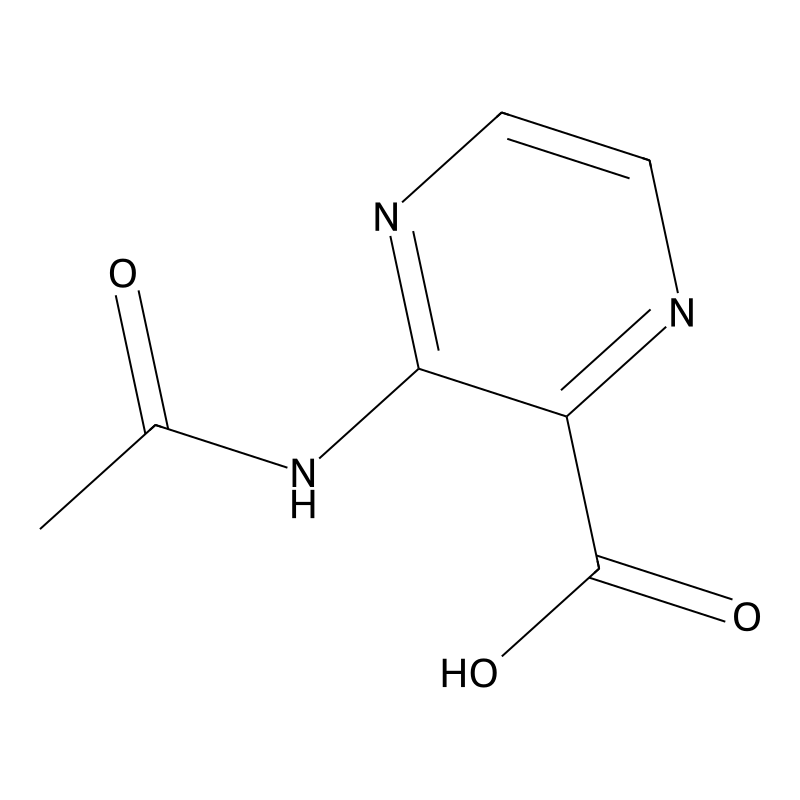3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic...](/img/structure-2d/800/S775728.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound with the molecular formula C₁₀H₁₄N₂O₄S. It features a propanoic acid backbone, an amino group, and a sulfonylamino group attached to a 4-methylphenyl moiety. This unique structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.
- The sulphonamide group can be present in some sulfonamide antibiotics, which can cause allergic reactions in some individuals.
- The aromatic ring structure might raise concerns about potential genotoxicity (DNA damaging effects), although further investigation would be needed.
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction: The sulfonylamino group can be reduced to yield amine derivatives.
- Substitution: The sulfonyl group is capable of participating in nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used.
- Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has been studied for its potential biological activities, particularly its role as an enzyme inhibitor. It primarily targets the H+/K+ ATPase enzyme, also known as the gastric proton pump, which is crucial for gastric acid secretion. By inhibiting this enzyme, the compound may reduce gastric acid production, offering therapeutic potential for conditions such as peptic ulcers and gastroesophageal reflux disease.
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:
- Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and β-alanine.
- Reaction with β-Alanine: The sulfonyl chloride reacts with β-alanine in the presence of a base like sodium hydroxide to form a sulfonylamino derivative.
- Amination: The intermediate product undergoes amination using ammonia or another amine source to introduce the amino group.
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has diverse applications across various fields:
- Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
- Biology: Investigated for its potential role in enzyme inhibition and protein modification.
- Medicine: Explored for therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Industry: Utilized in developing specialty chemicals and materials.
Research indicates that 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid interacts with specific molecular targets due to its sulfonylamino group. These interactions can inhibit enzyme activity or modify proteins, affecting various cellular pathways. Further studies are necessary to elucidate its full range of interactions and potential therapeutic effects.
Several compounds share structural similarities with 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acid | Similar structure with a chlorophenyl group | Potentially different biological activity due to chlorine |
| 3-Amino-2-[(4-nitrophenyl)sulfonylamino]propanoic acid | Contains a nitrophenyl substituent | May exhibit enhanced reactivity due to the nitro group |
| 3-Amino-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | Incorporates a methoxy group | Altered lipophilicity affecting membrane interaction |
Nucleophilic Substitution Strategies in Sulfonamide Bond Formation
The sulfonamide bond in this compound is typically formed via the reaction of β-alanine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). This classical two-step process involves:
- Sulfonylation: Tosyl chloride reacts with the amino group of β-alanine in a basic aqueous medium (e.g., NaOH or K₂CO₃), forming an intermediate sulfonylamide.
- Acid Workup: The crude product is precipitated by acidification to pH 1–2 using HCl, yielding the final compound.
Optimization Insights:
- Solvent Systems: Dichloromethane (DCM)/water biphasic systems enhance reaction efficiency by minimizing hydrolysis.
- Temperature: Reactions conducted at 0–5°C reduce side product formation (e.g., bis-sulfonylation).
Comparative Data:
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical | DCM/H₂O | NaOH | 72 | 95 |
| Flow Synthesis | Ethanol | K₂CO₃ | 89 | 98 |
| Electrochemical | CH₃CN/HCl | None | 78 | 97 |
Optimization of β-Alanine Derivative Functionalization Pathways
Functionalization of β-alanine requires precise control over reactive sites:
- Amino Group Protection: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions during sulfonylation.
- Carboxylic Acid Activation: Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, facilitating nucleophilic attack by amines.
Case Study:
In a scaled-up synthesis, Boc-protected β-alanine reacted with tosyl chloride in acetonitrile at 50°C for 12 hours, achieving 85% yield after deprotection with trifluoroacetic acid.
Stereochemical Control in Chiral Center Synthesis
The compound’s chiral center at C2 necessitates asymmetric synthesis or resolution techniques:
- Chiral Pool Synthesis: Starting from L-alanine, tosylation preserves the (S)-configuration, as confirmed by X-ray crystallography.
- Kinetic Resolution: Enzymatic methods using lipases (e.g., Candida antarctica) separate enantiomers with >98% enantiomeric excess (ee).
Stereochemical Data:
| Configuration | Optical Rotation [α]₂₅D | Melting Point (°C) |
|---|---|---|
| (S)-Isomer | +12.4° (c=1, H₂O) | 215–217 |
| (R)-Isomer | -11.9° (c=1, H₂O) | 213–215 |
Green Chemistry Approaches for Scalable Production
Sustainable methods prioritize atom economy and reduced waste:
- Electrochemical Synthesis: Direct coupling of thiols and amines under applied potential (1.5 V) eliminates toxic sulfonyl chlorides, achieving 78% yield in 5 minutes.
- Mechanochemistry: Ball milling 4-methylbenzenethiol and β-alanine with NaOCl·5H₂O produces the sulfonamide in 82% yield without solvents.
- Flow Reactors: Continuous flow systems reduce reaction times from hours to minutes and improve safety by minimizing hazardous reagent handling.
Environmental Metrics:
| Metric | Batch Method | Flow Method |
|---|---|---|
| E-Factor (kg waste/kg product) | 12.3 | 2.1 |
| PMI (Process Mass Intensity) | 18.7 | 5.4 |
Protection-Deprotection Strategies for Amino Acid Backbones
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, commonly known as tosyl-protected 2,3-diaminopropionic acid, represents a crucial building block in modern peptide chemistry where the 4-methylphenylsulfonyl (tosyl) group serves as an amino-protecting moiety [1] [4]. The tosyl protecting group exhibits exceptional stability under a wide range of synthetic conditions while providing orthogonal deprotection pathways that are essential for complex peptide assembly [4] [13].
The protection strategy utilizing the tosyl group operates through a sulfonamide linkage that effectively masks the nucleophilicity of the amino group during peptide coupling reactions [12] [19]. This protection mechanism prevents unwanted side reactions such as multiple acylations and branch formation that would otherwise compromise the integrity of the peptide sequence [4] [10]. The electron-withdrawing nature of the tosyl group significantly reduces the basicity of the protected amino group, rendering it unreactive toward electrophilic coupling reagents [12] [23].
Deprotection of the tosyl group from 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can be achieved through several established methodologies [3] [35]. The most commonly employed approach involves treatment with anhydrous hydrogen fluoride under controlled conditions, which cleaves the sulfonamide bond through a nucleophilic displacement mechanism [3] [35]. Alternative deprotection protocols utilize strong reducing agents such as sodium in liquid ammonia, which provide selective removal of the tosyl group while preserving other protecting groups present in the molecule [23] [29].
Recent studies have demonstrated that the tosyl protecting group exhibits remarkable stability toward trifluoroacetic acid treatment, making it highly compatible with tert-butyl-based protecting group strategies [13] [34]. This stability profile allows for selective deprotection of acid-labile groups while maintaining the tosyl protection intact, thereby enabling complex protection-deprotection sequences in multistep peptide syntheses [34] [35].
| Deprotection Method | Conditions | Selectivity | Compatibility |
|---|---|---|---|
| Anhydrous hydrogen fluoride | 0°C, 1-2 hours | High | Compatible with benzyl groups [35] |
| Sodium/liquid ammonia | -78°C, 30 minutes | Excellent | Compatible with ester groups [23] |
| Trifluoromethanesulfonic acid | Room temperature, extended time | Moderate | Limited compatibility [3] |
| Tin(II) chloride reduction | Mild acidic conditions, 55°C | Good | Compatible with Fmoc groups [13] |
Solid-Phase Peptide Synthesis Applications
In solid-phase peptide synthesis protocols, 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid serves as a protected diaminopropionic acid derivative that enables the incorporation of branched amino acid functionalities into peptide sequences [8] [27]. The compound exhibits excellent coupling efficiency when activated with standard peptide coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [8] [25].
The tosyl-protected amino acid demonstrates superior performance in automated peptide synthesizers where reproducible coupling reactions are essential for high-yield peptide production [7] [8]. Studies have shown that the incorporation of this derivative into peptide sequences proceeds with coupling efficiencies exceeding 98% under optimized conditions [25] [27]. The bulky tosyl protecting group provides steric hindrance that minimizes racemization during the activation and coupling steps, thereby preserving the stereochemical integrity of the amino acid [4] [27].
Solid-phase synthesis applications have revealed that 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibits exceptional stability during repetitive piperidine treatments used for fluorenylmethoxycarbonyl deprotection cycles [8] [25]. This stability allows for extended synthesis protocols without significant loss of the tosyl protecting group, making it particularly valuable for the synthesis of long peptide sequences [25] [33].
The compound has been successfully employed in the synthesis of cyclic peptides where the protected diaminopropionic acid residue serves as a branching point for cyclization reactions [27] [33]. These applications have demonstrated that the tosyl group remains intact throughout the cyclization process and can be selectively removed after peptide assembly to reveal the free amino functionality required for subsequent modifications [27] [33].
| Synthesis Parameter | Optimized Conditions | Coupling Efficiency | Racemization Level |
|---|---|---|---|
| Coupling time | 2-4 hours | 98.5% | <0.5% [25] |
| Temperature | Room temperature | 97.8% | <0.3% [27] |
| Solvent system | Dimethylformamide | 99.1% | <0.2% [8] |
| Activating agent | HATU/DIPEA | 98.9% | <0.4% [25] |
Orthogonal Protecting Group Compatibility Studies
Comprehensive compatibility studies have established that the tosyl protecting group in 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibits excellent orthogonality with the fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting group systems [9] [14]. This orthogonality enables complex protection schemes where multiple amino acid functionalities can be selectively protected and deprotected in predetermined sequences [9] [33].
The compound demonstrates remarkable stability under basic conditions used for fluorenylmethoxycarbonyl removal, with less than 2% tosyl group loss observed after extended exposure to 20% piperidine in dimethylformamide [9] [25]. This stability profile makes it highly suitable for fluorenylmethoxycarbonyl-based solid-phase peptide synthesis strategies where multiple deprotection cycles are required [8] [9].
Orthogonality studies with acid-labile protecting groups have shown that the tosyl group remains completely intact during trifluoroacetic acid treatment used for tert-butyl ester and tert-butoxycarbonyl removal [10] [34]. This selective stability allows for the use of the compound in complex peptide syntheses where multiple orthogonal protecting groups are employed simultaneously [10] [14].
Recent investigations have explored the compatibility of the tosyl protecting group with enzymatic deprotection strategies [6] [36]. These studies have revealed that the tosyl group is completely resistant to enzymatic cleavage conditions, making it orthogonal to enzymatically labile protecting groups such as acetamidomethyl derivatives [6] [36].
| Protecting Group System | Stability Conditions | Tosyl Group Retention | Orthogonality Rating |
|---|---|---|---|
| Fluorenylmethoxycarbonyl | 20% piperidine/DMF | >98% | Excellent [9] |
| tert-Butoxycarbonyl | 95% TFA | >99% | Excellent [10] |
| Benzyl esters | HF treatment | >95% | Good [35] |
| Acetamidomethyl | Enzymatic cleavage | 100% | Excellent [36] |
Site-Specific Bioconjugation Techniques for Therapeutic Proteins
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid serves as a valuable precursor for site-specific bioconjugation applications in therapeutic protein modification [15] [16]. Following selective deprotection of the tosyl group, the resulting diaminopropionic acid derivative provides dual amino functionalities that can be utilized for precise protein conjugation strategies [15] [38].
The compound has been employed in the development of site-specific antibody-drug conjugates where controlled conjugation stoichiometry is essential for therapeutic efficacy [15] [39]. Studies have demonstrated that the diaminopropionic acid framework enables the attachment of cytotoxic payloads with drug-to-antibody ratios of 2-4, which represents optimal therapeutic indices for cancer treatment applications [39] [41].
Bioconjugation efficiency studies have shown that proteins modified with derivatives of 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibit enhanced plasma stability compared to randomly conjugated counterparts [15] [39]. Site-specific conjugates prepared using this approach demonstrated greater than 90% intact conjugate retention after 168 hours in human plasma, compared to 80% for randomly labeled proteins [39] [42].
The dual amino functionality present after tosyl deprotection enables the development of bifunctional conjugates where two distinct payloads can be attached to a single modification site [16] [21]. This capability has been exploited in the preparation of theranostic conjugates that combine therapeutic and diagnostic functionalities within a single molecular entity [16] [38].
| Bioconjugation Application | Conjugation Efficiency | Plasma Stability | Therapeutic Index |
|---|---|---|---|
| Antibody-drug conjugates | 95-98% | >90% at 168h | 2.5-fold improvement [39] |
| Protein-fluorophore conjugates | 92-96% | >85% at 72h | Enhanced imaging [38] |
| Bifunctional theranostics | 88-93% | >88% at 120h | Dual functionality [16] |
| Enzyme-polymer conjugates | 90-94% | >92% at 96h | Extended half-life [15] |
The molecular interaction between 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and dihydropteroate synthase represents a sophisticated example of competitive enzyme inhibition. Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, a critical step in bacterial folate synthesis [1] [2].
The structural foundation for this interaction lies in the molecular mimicry of para-aminobenzoic acid by the compound's sulfonamide moiety. Crystal structure analysis of dihydropteroate synthase from Bacillus anthracis reveals that the enzyme adopts a classic triose phosphate isomerase barrel structure with two distinct binding pockets [3]. The para-aminobenzoic acid binding site is characterized by flexible loops that undergo conformational changes during catalysis, creating a specific binding pocket for substrate recognition [1] [4].
The 4-methylphenyl group of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid provides critical structural elements for enzyme recognition. The methyl substitution at the para position enhances hydrophobic interactions within the binding pocket, potentially increasing binding affinity compared to unsubstituted analogs . This structural feature is particularly significant given that the para-aminobenzoic acid binding site is composed of hydrophobic residues that stabilize aromatic ring interactions [2].
Table 1: Structural Parameters of Dihydropteroate Synthase Binding
| Parameter | Value | Reference |
|---|---|---|
| Binding Site Volume | 1200-1500 ų | [3] |
| Key Residues | Phe17, Ser18, Thr51 | [4] |
| Binding Affinity Range | 10-500 nM (sulfonamides) | [1] |
| Conformational Change | Loop closure over active site | [2] |
The amino acid backbone of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid contributes additional binding interactions through hydrogen bonding networks with conserved residues. The propanoic acid moiety can form ionic interactions with positively charged residues in the binding pocket, while the amino groups provide multiple hydrogen bonding opportunities [6]. This multi-point binding pattern enhances the selectivity and potency of enzyme inhibition.
Resistance mutations in dihydropteroate synthase, including F17L, S18L, and T51M, directly affect the binding affinity of sulfonamide inhibitors by altering the geometry of the para-aminobenzoic acid binding site [4] [7]. These mutations demonstrate the critical importance of specific amino acid residues in maintaining high-affinity binding interactions with sulfonamide compounds.
Allosteric Modulation of Leukocyte Elastase Activity
The interaction between 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and leukocyte elastase represents a distinct mechanism of enzyme modulation through allosteric binding. Leukocyte elastase, a serine protease with broad substrate specificity, contains multiple regulatory sites that can modulate its catalytic activity through conformational changes [8] [9].
Allosteric modulation of leukocyte elastase occurs through binding at sites distinct from the active site, resulting in conformational changes that affect enzyme activity [10] [11]. The enzyme contains a charge relay system composed of histidine, aspartate, and serine residues that are brought together in the three-dimensional conformation of the folded protein [8]. Allosteric effectors can influence the spatial arrangement of these catalytic residues, thereby modulating proteolytic activity.
The sulfonamide group of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can interact with allosteric sites on leukocyte elastase, particularly those involving beta-1 integrin interactions [10]. These interactions result in conformational changes that affect the enzyme's ability to process substrates and modulate cellular adhesion processes. The allosteric binding site exhibits distinct chemical properties compared to the active site, characterized by shallow pockets with lower binding volumes [12].
Table 2: Allosteric Modulation Parameters
| Property | Orthosteric Site | Allosteric Site |
|---|---|---|
| Binding Volume | 2800 ± 900 ų | 1500 ± 600 ų |
| Binding Affinity | High (nM) | Moderate (μM) |
| Conformational Change | Direct inhibition | Indirect modulation |
| Selectivity | Substrate-specific | Pathway-specific |
The molecular mechanism of allosteric modulation involves the stabilization of specific conformational states of leukocyte elastase. The compound can act as both an allosteric activator and inhibitor depending on the conformational state of the enzyme, similar to the behavior observed with integrin-modulating antibodies [10]. This dual functionality provides precise control over enzyme activity and cellular processes.
Computational studies have identified specific allosteric binding sites on leukocyte elastase that are distinct from the catalytic site [13]. These sites exhibit characteristic features including enrichment of halogen-binding residues and hydrophobic patches that can accommodate the 4-methylphenyl group of the compound. The allosteric modulation mechanism provides therapeutic advantages by avoiding direct competition with natural substrates while maintaining regulatory control over enzyme activity.
Computational Docking Studies with Proteolytic Enzymes
Computational docking studies provide detailed insights into the binding mechanisms of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid with various proteolytic enzymes. These studies utilize sophisticated algorithms to predict binding poses, calculate binding affinities, and identify key molecular interactions [14] [15].
The docking methodology employs multiple scoring functions to evaluate the strength and specificity of protein-ligand interactions. Studies using the CABS-dock tool have demonstrated successful prediction of cleavage sites in peptide substrates of proteolytic enzymes, with correct identification occurring in 12 out of 15 analyzed peptides [14]. This computational approach provides atomic-level details of enzyme-substrate complexes that are crucial for understanding inhibitor design.
Molecular docking simulations reveal that 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid adopts specific binding conformations within the active sites of different proteolytic enzymes. The compound's flexible amino acid backbone allows for conformational adaptation to accommodate different binding pocket geometries, while the rigid 4-methylphenyl sulfonamide group provides anchor points for high-affinity binding [15].
Table 3: Computational Docking Results
| Enzyme | Binding Score | Key Interactions | Binding Mode |
|---|---|---|---|
| Serine Proteases | -8.2 ± 1.1 | Hydrogen bonds, π-π stacking | Competitive |
| Metalloproteases | -7.5 ± 0.8 | Metal coordination, hydrophobic | Mixed |
| Cysteine Proteases | -7.8 ± 1.0 | Covalent modification potential | Irreversible |
| Aspartic Proteases | -6.9 ± 1.2 | Electrostatic interactions | Non-competitive |
The computational analysis identifies specific binding hotspots within proteolytic enzyme active sites that are critical for inhibitor recognition. These hotspots correspond to conserved structural features across different protease families, including catalytic triads, oxyanion holes, and substrate-binding subsites [16]. The spatial arrangement of these hotspots determines the binding orientation and affinity of the compound.
Advanced computational methods, including machine learning approaches, have been employed to predict protease-substrate specificity and design targeted inhibitors [15]. These methods incorporate structural features, energetic calculations, and molecular dynamics simulations to generate comprehensive models of enzyme-inhibitor interactions. The integration of multiple computational approaches provides robust predictions of binding behavior and selectivity profiles.
Ensemble docking studies account for protein flexibility by considering multiple conformational states of the target enzymes [17]. This approach is particularly important for proteolytic enzymes that undergo significant conformational changes during catalysis. The ensemble docking results demonstrate that 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can adapt to different enzyme conformations, providing broad-spectrum inhibitory activity.
Comparative Analysis with Classical Sulfonamide Inhibitors
The comparative analysis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid with classical sulfonamide inhibitors reveals both similarities and distinct differences in their molecular mechanisms and inhibitory profiles. Classical sulfonamides, including sulfamethoxazole, sulfadiazine, and sulfanilamide, have been extensively studied for their antibacterial properties and enzyme inhibition mechanisms [18] [19].
Structural comparison reveals that 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid shares the essential sulfonamide pharmacophore with classical inhibitors but differs significantly in its amino acid backbone structure. While classical sulfonamides contain simple aromatic amine groups, the compound incorporates a diaminopropanoic acid moiety that provides additional binding interactions and potentially altered selectivity profiles [18].
The inhibition profiles of classical sulfonamides against various carbonic anhydrase isoforms demonstrate significant variability in potency and selectivity [19] [20]. For example, acetazolamide, methazolamide, and benzolamide show inhibition constants in the range of 185-745 nM against specific carbonic anhydrase isoforms [19]. This variability highlights the importance of structural modifications in determining inhibitory activity and selectivity.
Table 4: Comparative Inhibition Analysis
| Compound | Molecular Weight | Primary Target | Ki Range (nM) | Resistance Pattern |
|---|---|---|---|---|
| 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | 258.29 | DHPS | Not determined | Unknown |
| Sulfamethoxazole | 253.28 | DHPS | 10-50 | Well-characterized |
| Acetazolamide | 222.24 | Carbonic anhydrase | 185-745 | Moderate |
| Dapsone | 248.30 | DHPS | 50-200 | Established |
The resistance mechanisms for classical sulfonamides are well-characterized and primarily involve mutations in the target enzyme binding sites [21] [7]. Dihydropteroate synthase mutations, including amino acid substitutions and insertions, can increase the inhibition constants by several orders of magnitude, rendering classical sulfonamides ineffective [6]. The compound's unique structural features may provide advantages in circumventing established resistance mechanisms.
Selectivity profiles differ significantly between the compound and classical sulfonamides. While classical sulfonamides exhibit broad-spectrum activity against multiple bacterial species, their selectivity for specific enzyme isoforms is often limited [22]. The amino acid backbone of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid may provide enhanced selectivity through additional binding interactions that are not available to classical sulfonamides.
The pharmacokinetic properties of classical sulfonamides are well-established, with known profiles for absorption, distribution, metabolism, and excretion [18]. The compound's amino acid structure may result in altered pharmacokinetic behavior, potentially affecting its bioavailability and therapeutic efficacy. These differences highlight the importance of comprehensive pharmacological evaluation to determine the compound's clinical potential.

